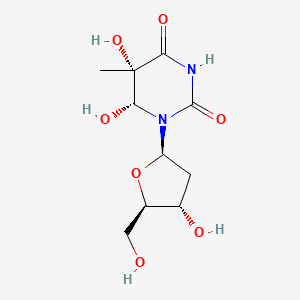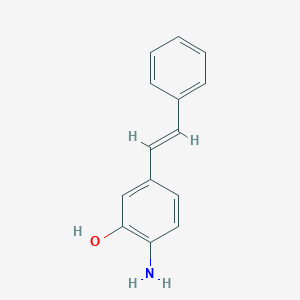
(E)-4-Amino-3-stilbenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-Amino-3-stilbenol is an organic compound characterized by its stilbene backbone with an amino group at the 4-position and a hydroxyl group at the 3-position. Stilbenes are a group of compounds known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-Amino-3-stilbenol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the stilbene backbone, which can be achieved through the Wittig reaction or the Heck coupling reaction.
Hydroxylation: The hydroxyl group at the 3-position can be introduced via selective hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-4-Amino-3-stilbenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(E)-4-Amino-3-stilbenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of dyes, polymers, and other industrial materials.
Wirkmechanismus
The mechanism of action of (E)-4-Amino-3-stilbenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The amino group can interact with enzymes, inhibiting their activity and affecting metabolic pathways.
Signal Transduction: The compound can modulate signal transduction pathways, influencing cellular processes such as proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
(E)-4-Amino-3-stilbenol can be compared with other stilbene derivatives, such as:
Resveratrol: Known for its antioxidant and anti-inflammatory properties, resveratrol has a similar stilbene backbone but differs in the position and type of functional groups.
Pterostilbene: Another stilbene derivative with enhanced bioavailability and similar biological activities.
Dihydrostilbenes: Reduced forms of stilbenes with different chemical and biological properties.
Uniqueness: this compound is unique due to its specific functional groups and their positions, which confer distinct chemical reactivity and biological activities compared to other stilbene derivatives.
Eigenschaften
CAS-Nummer |
33388-92-0 |
|---|---|
Molekularformel |
C14H13NO |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
2-amino-5-[(E)-2-phenylethenyl]phenol |
InChI |
InChI=1S/C14H13NO/c15-13-9-8-12(10-14(13)16)7-6-11-4-2-1-3-5-11/h1-10,16H,15H2/b7-6+ |
InChI-Schlüssel |
CEPDFPAGNSKBCG-VOTSOKGWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=C(C=C2)N)O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC(=C(C=C2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



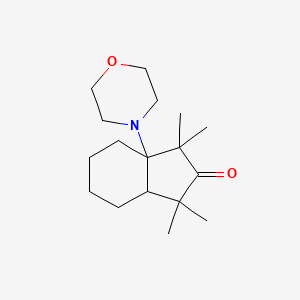

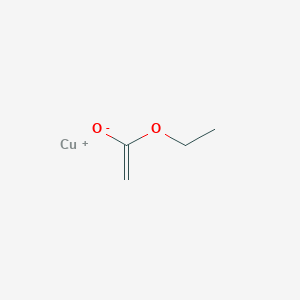
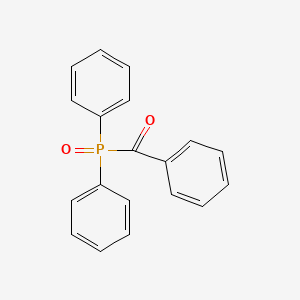

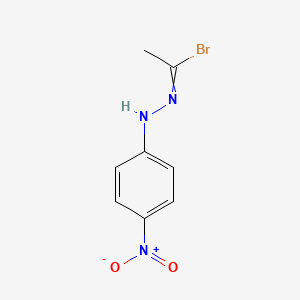
![4-methyl-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14677833.png)

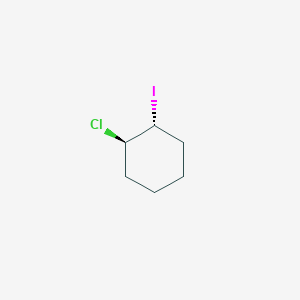
![1-Methyl-4-[(phenylsulfanyl)methanesulfonyl]benzene](/img/structure/B14677852.png)

![4-[Acetyl(nitroso)amino]phenyl acetate](/img/structure/B14677866.png)
